molecular formula C9H12N2O B8617861 1-(5,6-dimethylpyrazin-2-yl)propan-1-one

1-(5,6-dimethylpyrazin-2-yl)propan-1-one

Cat. No.: B8617861
M. Wt: 164.20 g/mol
InChI Key: WXZYOYWRACWFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5,6-dimethylpyrazin-2-yl)propan-1-one is an organic compound with the molecular formula C9H12N2O It is a derivative of pyrazine, characterized by the presence of two methyl groups at the 5 and 6 positions of the pyrazine ring and a propanone group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-dimethylpyrazin-2-yl)propan-1-one typically involves the reaction of 5,6-dimethylpyrazine with a suitable acylating agent, such as propanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent. The general reaction scheme is as follows:

5,6-Dimethylpyrazine+Propanoyl chlorideAlCl3This compound+HCl\text{5,6-Dimethylpyrazine} + \text{Propanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} + \text{HCl} 5,6-Dimethylpyrazine+Propanoyl chlorideAlCl3​​this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-dimethylpyrazin-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups on the pyrazine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

1-(5,6-dimethylpyrazin-2-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5,6-dimethylpyrazin-2-yl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the biological environment.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,6-Dimethyl-2-pyrazinyl)propanone
  • 1-(3,5-Dimethylpyrazinyl)ethanone

Uniqueness

1-(5,6-dimethylpyrazin-2-yl)propan-1-one is unique due to the specific positioning of the methyl groups on the pyrazine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological effects.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-(5,6-dimethylpyrazin-2-yl)propan-1-one

InChI

InChI=1S/C9H12N2O/c1-4-9(12)8-5-10-6(2)7(3)11-8/h5H,4H2,1-3H3

InChI Key

WXZYOYWRACWFRU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C(=N1)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction of 2,3-dimethylpyrazine and freshly distilled propionaldehyde is carried out as described in Example I on the same molar scale. Preparative thick layer chromatography (2000μ silica gel GF, developed in 5% acetone/hexane) of the crude reaction product gives a 25% yield of 1-(2,3-dimethyl-5-pyrazinyl)-1-propanone.
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